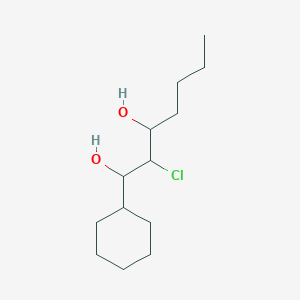
2-Chloro-1-cyclohexylheptane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-cyclohexylheptane-1,3-diol is an organic compound characterized by a cyclohexyl ring attached to a heptane chain with a chlorine atom and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylheptane-1,3-diol typically involves the chlorination of 1-cyclohexylheptane-1,3-diol. This can be achieved through the reaction of 1-cyclohexylheptane-1,3-diol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-cyclohexylheptane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water or ethanol, NaN3 in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of hydroxyl or azide derivatives.
Applications De Recherche Scientifique
2-Chloro-1-cyclohexylheptane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-cyclohexylheptane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-cyclohexylheptane-1,3-diol: Similar structure but different position of the chlorine atom.
2-Bromo-1-cyclohexylheptane-1,3-diol: Bromine instead of chlorine.
2-Chloro-1-cyclohexylhexane-1,3-diol: Shorter carbon chain.
Uniqueness
2-Chloro-1-cyclohexylheptane-1,3-diol is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups provides a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
109898-28-4 |
|---|---|
Formule moléculaire |
C13H25ClO2 |
Poids moléculaire |
248.79 g/mol |
Nom IUPAC |
2-chloro-1-cyclohexylheptane-1,3-diol |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-9-11(15)12(14)13(16)10-7-5-4-6-8-10/h10-13,15-16H,2-9H2,1H3 |
Clé InChI |
HDFQULFBLBYJHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C(C1CCCCC1)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


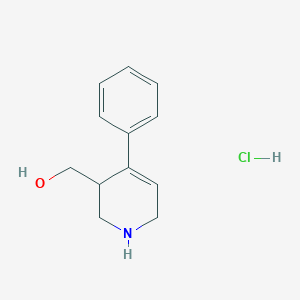
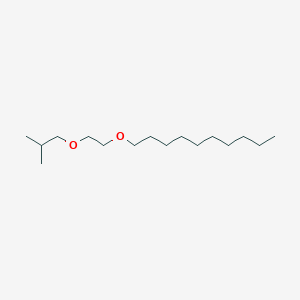
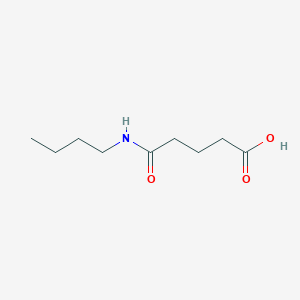
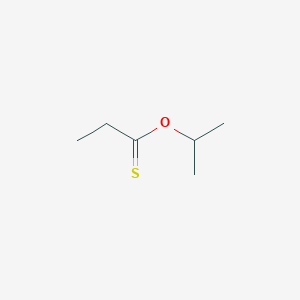
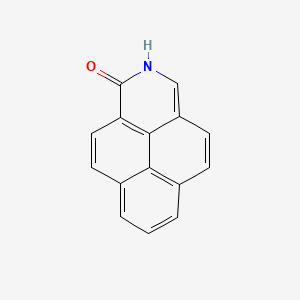
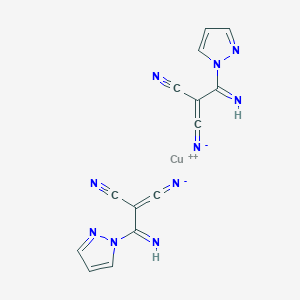

![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
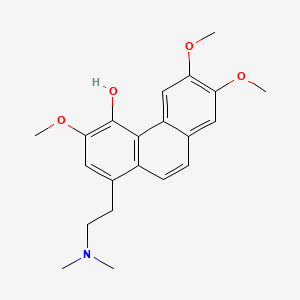
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
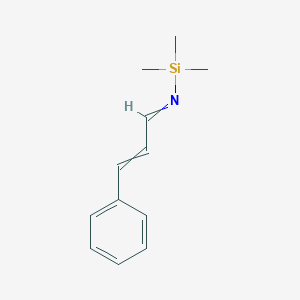
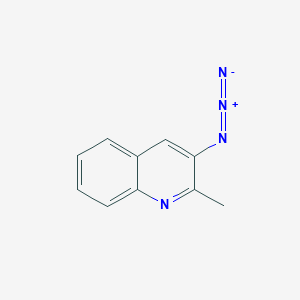
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)
